molecular formula C18H26F3N B2397229 N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline CAS No. 1397183-14-0

N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline

Cat. No. B2397229
CAS RN: 1397183-14-0
M. Wt: 313.408
InChI Key: JXENAECBHABSMR-UHFFFAOYSA-N
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Description

The compound “N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline” is an aniline derivative. Anilines are organic compounds that consist of a phenyl group attached to an amino group . They are used as a precursor to many chemicals, including dyes, drugs, and plastics .


Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The presence of the trifluoromethyl group may also influence the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many aniline derivatives are used in the production of dyes and can interact with different substrates to produce color .

Safety and Hazards

Anilines can be hazardous. They may cause skin and eye irritation, and they can be harmful if inhaled or swallowed . The trifluoromethyl group may also contribute to the compound’s toxicity .

properties

IUPAC Name

N-(cycloheptylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N/c1-13(2)15-9-10-17(16(11-15)18(19,20)21)22-12-14-7-5-3-4-6-8-14/h9-11,13-14,22H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXENAECBHABSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NCC2CCCCCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53404785

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